prop-2-en-1-yl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic system of pyridine and pyrimidine rings. Key structural features include:
- Substituents: A propenyl ester group at position 6, a 4-(benzyloxy)phenyl group at position 5, and methyl groups at positions 1, 3, and 5.
- Functional groups: Two ketone oxygen atoms at positions 2 and 4, contributing to its electron-deficient aromatic system.
- Molecular formula: C19H19N3O4 (as per SMILES analysis) .
Pyrido[2,3-d]pyrimidines are known for their pharmacological relevance, particularly as kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-phenylmethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-5-15-34-26(32)21-17(2)28-24-23(25(31)30(4)27(33)29(24)3)22(21)19-11-13-20(14-12-19)35-16-18-9-7-6-8-10-18/h5-14,22,28H,1,15-16H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSGWVSDWTZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitEGFR kinase , a protein that plays a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation.
Mode of Action
It’s likely that the compound interacts with its target protein (such as egfr kinase) and inhibits its function, leading to changes in cell signaling pathways.
Biochemical Pathways
The compound likely affects the EGFR signaling pathway , given its potential role as an EGFR kinase inhibitor. This pathway is involved in numerous cellular processes, including cell proliferation, differentiation, and survival. Inhibition of EGFR kinase can disrupt these processes, potentially leading to the death of cancer cells.
Pharmacokinetics
Similar compounds have been synthesized in aqueous medium, suggesting that they may be soluble in water. This could potentially impact the compound’s bioavailability and distribution within the body.
Result of Action
The compound’s action at the molecular and cellular level is likely to result in the inhibition of EGFR kinase activity, disrupting cell signaling pathways and potentially leading to the death of cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can influence the rate of reaction. Additionally, the compound’s stability may be affected by exposure to air and moisture
Biological Activity
The compound prop-2-en-1-yl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This detailed article explores its biological properties based on recent research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C24H24N2O4
- Molecular Weight : 404.46 g/mol
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro Cytotoxicity : Compounds were tested against various cancer cell lines including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). One derivative showed an IC50 value of 3.60 µM against SiHa cells and 2.97 µM against PC-3 cells .
The mechanism by which these compounds exert their anticancer effects often involves:
- Tubulin Inhibition : The compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cancer cell division .
Pharmacological Profiles
The biological activity of the compound can be summarized in terms of its pharmacological profiles:
| Activity Type | Cell Line Tested | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| Cytotoxicity | MCF-7 | >50 | Low |
| Cytotoxicity | SiHa | 3.60 ± 0.45 | High |
| Cytotoxicity | PC-3 | 2.97 ± 0.88 | High |
| Cytotoxicity | HEK-293T | >50 | Low |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antitumor Activity :
- Molecular Docking Studies :
- Neuroprotective Effects :
Scientific Research Applications
Medicinal Chemistry Applications
Pyrido[2,3-d]pyrimidines are recognized for their antitumor , antibacterial , and CNS depressive properties. The compound may exhibit similar pharmacological effects due to its structural features.
Anticancer Activity
Research indicates that pyrido[2,3-d]pyrimidine derivatives have demonstrated significant anticancer activity by targeting various kinases involved in cancer progression. For instance:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit key kinases such as tyrosine kinases (TKs), phosphoinositide 3-kinase (PI3K), and cyclin-dependent kinases (CDKs). These interactions can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .
Antimicrobial Properties
The compound may also possess antimicrobial activity against various pathogens. Studies have shown that pyrido[2,3-d]pyrimidines can inhibit the growth of bacteria and fungi by disrupting their metabolic processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of pyrido[2,3-d]pyrimidine derivatives. Modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can enhance biological activity:
- Substituents : The presence of electron-withdrawing or electron-donating groups can significantly influence the potency and selectivity of these compounds against specific targets .
- Molecular Docking Studies : Computational studies have been employed to predict how modifications affect binding affinity to target proteins .
Case Studies
Several studies highlight the effectiveness of pyrido[2,3-d]pyrimidine derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Properties :
- The target compound’s 2,4-dioxo groups create an electron-deficient core, enhancing interactions with ATP-binding pockets in kinases .
- Substitution at position 5 (benzyloxyphenyl vs. hydroxybenzoyl in ) modulates π-π stacking and hydrogen-bonding capabilities.
Synthetic Routes :
- Similar to , the target compound likely employs cyclocondensation of substituted pyridines with pyrimidine precursors.
- The propenyl ester group may be introduced via nucleophilic acyl substitution, contrasting with carboxylic acid derivatives in .
Biological Activity :
- Fluorinated derivatives (e.g., ) exhibit enhanced tyrosine kinase inhibition (IC50 ~ 0.5–2 µM), while chlorophenyl analogs (e.g., ) show anticancer activity via apoptosis induction .
- The benzyloxy group in the target compound may confer improved bioavailability compared to polar hydroxy groups in .
Stability and Solubility :
- Propenyl esters (target compound) are more hydrolytically stable than methyl esters but less stable than carboxylic acids (e.g., ) .
- Lipophilic substituents (benzyloxy, propenyl) reduce aqueous solubility compared to carboxylate derivatives .
Table 2: Experimental Data from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
